molecular formula C25H34N2O B10788337 Hexanoyl fentanyl CAS No. 2583550-66-5

Hexanoyl fentanyl

Cat. No.: B10788337
CAS No.: 2583550-66-5
M. Wt: 378.5 g/mol
InChI Key: PWKBFVCAQVONRR-UHFFFAOYSA-N
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Description

Hexanoyl fentanyl, also known as N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]hexanamide, is a synthetic opioid analgesic. It is structurally similar to fentanyl, a well-known potent opioid. This compound is primarily used in research and forensic applications due to its high potency and potential for abuse .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of hexanoyl fentanyl typically involves a multi-step process. The general synthetic route includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Hexanoyl fentanyl undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into secondary amines.

    Substitution: Nucleophilic substitution reactions can modify the piperidine ring or the phenyl group.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Hexanoyl fentanyl is primarily used in:

Mechanism of Action

Hexanoyl fentanyl exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding activates G-proteins, leading to the inhibition of adenylate cyclase and a subsequent decrease in cyclic adenosine monophosphate (cAMP) levels. This results in reduced neuronal excitability and pain perception .

Comparison with Similar Compounds

Uniqueness: Hexanoyl fentanyl is unique due to its hexanoyl group, which influences its lipophilicity and potency. This structural variation can affect its binding affinity to opioid receptors and its pharmacokinetic properties .

Properties

CAS No.

2583550-66-5

Molecular Formula

C25H34N2O

Molecular Weight

378.5 g/mol

IUPAC Name

N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]hexanamide

InChI

InChI=1S/C25H34N2O/c1-2-3-6-15-25(28)27(23-13-9-5-10-14-23)24-17-20-26(21-18-24)19-16-22-11-7-4-8-12-22/h4-5,7-14,24H,2-3,6,15-21H2,1H3

InChI Key

PWKBFVCAQVONRR-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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